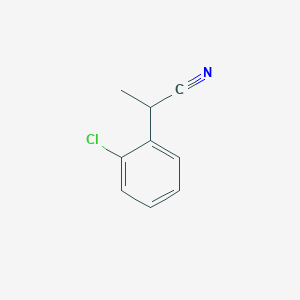
2-(2-Chlorophenyl)propanenitrile
説明
It is a white crystalline solid with a melting point of 70-72°C. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)propanenitrile can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction, where phenol reacts with a chlorinated propanenitrile under acidic conditions . Another method involves the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities and
生物活性
2-(2-Chlorophenyl)propanenitrile is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H10ClN
- Molecular Weight : Approximately 181.65 g/mol
- Structure : The compound features a chlorophenyl group attached to a propanenitrile moiety, which contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several key mechanisms:
- Nucleophilic Reactivity : The cyano group (-C≡N) can undergo nucleophilic attack, leading to the formation of various derivatives that may interact with biological targets.
- Lipophilicity : The presence of the chlorine atom enhances the lipophilicity of the compound, potentially improving its absorption and distribution in biological systems.
- Enzyme Interaction : Similar compounds have shown the ability to inhibit specific enzymes or modulate receptor activity, indicating that this compound may also exhibit such properties.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound possess antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth .
Anticonvulsant Activity
In a study involving analogs of propanenitrile compounds, some exhibited significant anticonvulsant effects when tested in maximal electroshock models in mice. This suggests potential therapeutic applications for neurological disorders .
Table 1: Biological Activities of Related Compounds
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest that the chlorinated derivatives may exhibit favorable absorption characteristics due to their lipophilicity. The stability of these compounds in physiological conditions is crucial for their potential therapeutic applications.
特性
IUPAC Name |
2-(2-chlorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMXWBCHMZFRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505207 | |
| Record name | 2-(2-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75920-46-6 | |
| Record name | 2-(2-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













